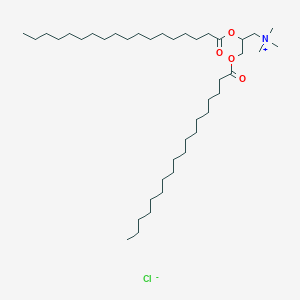

DSTAP chloride

Description

Properties

IUPAC Name |

2,3-di(octadecanoyloxy)propyl-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h40H,6-39H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTZBBIBMSBLNK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021240 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220609-41-6 | |

| Record name | DSTAP chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220609-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearoylpropyl trimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220609416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISTEAROYLPROPYL TRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8S0F07AIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DSTAP Chloride in Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSTAP (1,2-distearoyl-3-trimethylammonium-propane) chloride is a cationic lipid that serves as a valuable tool in the field of gene therapy and molecular biology for the delivery of nucleic acids into cells, a process known as transfection. As an analogue of the widely used cationic lipid DOTAP, DSTAP chloride's unique structural features, particularly its saturated fatty acid chains, play a crucial role in its mechanism of action, influencing transfection efficiency and cytotoxicity. This technical guide provides a comprehensive overview of the core mechanism of action of DSTAP chloride in transfection, supported by data presentation, detailed experimental protocols, and visualizations of the key pathways and workflows.

While specific in-depth studies on DSTAP chloride's mechanism are limited, this guide is built upon the well-established principles of cationic lipid-mediated transfection and the known impact of lipid structure on the physicochemical properties of liposomes and their interaction with cellular systems.

Physicochemical Properties and their Impact on Transfection

The efficacy of a cationic lipid in transfection is intrinsically linked to its molecular structure. DSTAP chloride possesses a positively charged trimethylammonium headgroup, a propane linker, and two saturated 18-carbon distearoyl tails. This is in contrast to its analogue, DOTAP, which has unsaturated dioleoyl tails. This seemingly subtle difference in saturation has a significant impact on the properties of the lipid nanoparticles (LNPs) or liposomes formed.

Table 1: Comparison of Physicochemical Properties and their Expected Influence on Transfection for DSTAP Chloride and DOTAP

| Property | DSTAP Chloride (Saturated) | DOTAP (Unsaturated) | Impact on Transfection Mechanism |

| Membrane Fluidity | Lower (more rigid) | Higher (more fluid) | Affects the stability of the lipoplex and its ability to fuse with endosomal membranes. Higher fluidity may facilitate faster endosomal escape. |

| Phase Transition Temperature (Tm) | Higher | Lower | A higher Tm contributes to a more stable and less leaky liposome at physiological temperatures, which can protect the nucleic acid cargo. |

| Liposome Stability | Higher | Lower | More stable liposomes can better protect the nucleic acid from degradation by nucleases in the extracellular environment and during intracellular trafficking. |

| Tendency for Non-bilayer Structures | Lower | Higher | Unsaturated lipids are more prone to forming non-bilayer structures (e.g., hexagonal phase), which is believed to facilitate membrane fusion and endosomal escape. |

| Cytotoxicity | Potentially higher | Potentially lower | The rigid nature of saturated lipids might lead to more significant disruption of cell membranes, potentially increasing cytotoxicity. However, this can be cell-type dependent. |

The Step-by-Step Mechanism of DSTAP Chloride-Mediated Transfection

The journey of a nucleic acid molecule from the test tube into the nucleus of a target cell, mediated by DSTAP chloride, can be broken down into several key stages:

Lipoplex Formation

The process begins with the spontaneous formation of a complex between the positively charged DSTAP chloride liposomes and the negatively charged phosphate backbone of the nucleic acid (e.g., plasmid DNA, mRNA, siRNA). This electrostatic interaction results in the condensation of the nucleic acid into a compact, stable structure known as a "lipoplex." The overall positive charge of the lipoplex is crucial for the subsequent interaction with the cell membrane.

Adsorption to the Cell Surface

The positively charged lipoplex is attracted to the negatively charged proteoglycans on the surface of the cell membrane. This initial binding is a prerequisite for cellular uptake.

Cellular Uptake via Endocytosis

The primary route of entry for lipoplexes into the cell is through endocytosis. The cell membrane engulfs the lipoplex, forming an intracellular vesicle called an endosome. The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) can vary depending on the cell type and the physicochemical properties of the lipoplex.

Endosomal Escape: The Critical Hurdle

Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the nucleic acid cargo would be degraded by enzymes. This is a major rate-limiting step in transfection. The proposed mechanisms for endosomal escape mediated by cationic lipids like DSTAP chloride include:

-

The Proton Sponge Effect: The cationic headgroup of DSTAP chloride can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.

-

Membrane Fusion/Destabilization: The cationic lipids in the lipoplex can interact with and destabilize the anionic lipids of the endosomal membrane. This can lead to the formation of pores or the fusion of the lipoplex with the endosomal membrane, facilitating the release of the nucleic acid. The lower membrane fluidity of DSTAP chloride-containing liposomes might influence the dynamics of this process compared to liposomes with unsaturated lipids.

Intracellular Trafficking and Nuclear Entry (for DNA)

Once in the cytoplasm, the nucleic acid must dissociate from the DSTAP chloride. For DNA and other molecules that need to act within the nucleus (e.g., for transcription), they must then be transported to and enter the nucleus. The mechanism of nuclear import for transfected DNA is not fully understood but is thought to occur primarily during cell division when the nuclear envelope breaks down.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in DSTAP chloride-mediated transfection, the following diagrams have been generated using the DOT language.

In-Depth Technical Guide to the Physicochemical Properties of DSTAP Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride), a cationic lipid, is a critical component in the development of lipid nanoparticle (LNP) delivery systems for therapeutic agents such as siRNA and mRNA.[1] Its saturated stearoyl lipid tails and permanently cationic quaternary ammonium headgroup contribute to the formulation of stable LNPs with a positive surface charge. This positive charge facilitates efficient interaction with negatively charged nucleic acids and cell membranes, which is essential for successful transfection and drug delivery.[2] This guide provides a comprehensive overview of the core physicochemical properties of DSTAP chloride, including detailed experimental protocols and an exploration of its role in cellular uptake.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of DSTAP chloride is fundamental for its effective application in drug delivery. These properties influence the stability, morphology, and in vivo performance of LNP formulations.

Chemical Structure and Identification

-

Chemical Name: 1,2-distearoyl-3-trimethylammonium-propane chloride

-

Synonyms: DSTAP, 18:0 TAP, CDESA[1]

-

CAS Number: 220609-41-6[3]

-

Molecular Formula: C₄₂H₈₄ClNO₄[3]

-

Molecular Weight: 702.57 g/mol [3]

Quantitative Physicochemical Data

| Property | Value/Information | Experimental Protocol |

| Melting Point (Tm) | Data for pure DSTAP chloride is not publicly available. The phase transition temperature of DSTAP liposomes has been observed via DSC.[4] For the related compound DOTAP chloride, a melting point of 35-38 °C has been reported.[] | Section 3.1: Melting Point Determination |

| Solubility | No quantitative data (e.g., mg/mL) is publicly available. General descriptions indicate it is slightly soluble in methanol. | Section 3.2: Solubility Determination |

| pKa | As a quaternary ammonium compound, DSTAP chloride has a permanent positive charge and does not have a pKa in the conventional sense. | Not Applicable |

| Appearance | Solid | Visual Inspection |

| Stability | Stable for at least 4 years when stored at -20°C.[6] | Section 3.3: Stability Assessment |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of DSTAP chloride and its formulations.

Melting Point Determination

The melting point of a pure lipid can be determined using Differential Scanning Calorimetry (DSC).[7]

Protocol:

-

Accurately weigh 1-5 mg of DSTAP chloride into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan should be used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a low temperature, for example, 25°C.

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point.

-

The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram.[8]

A DSC thermogram of DSTAP liposomes shows a phase transition, which is influenced by the lipid's hydration state and interaction with other components in the formulation.[4]

Solubility Determination

The solubility of DSTAP chloride in various solvents can be determined using the equilibrium solubility method.[7]

Protocol for Solubility in Organic Solvents:

-

Add an excess amount of DSTAP chloride to a known volume of the organic solvent of interest (e.g., ethanol, chloroform, methanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of DSTAP chloride using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

Calculate the solubility in units such as mg/mL or mmol/L.

Stability Assessment

The stability of DSTAP chloride, both as a pure compound and within LNP formulations, is critical for ensuring its performance and shelf-life.

Protocol for Long-Term Stability of Pure DSTAP Chloride:

-

Store aliquots of DSTAP chloride at various temperatures (e.g., -20°C, 4°C, 25°C) and humidity conditions.

-

At predetermined time points (e.g., 1, 3, 6, 12, 24, 36, and 48 months), analyze the samples for purity and degradation products using techniques like HPLC or Thin-Layer Chromatography (TLC).

-

Compare the results to the initial analysis (time zero) to determine the extent of degradation.

Role in Drug Delivery Formulations

DSTAP chloride is a key excipient in the formulation of cationic liposomes and lipid nanoparticles for the delivery of nucleic acids.

Liposome Preparation

Cationic liposomes containing DSTAP chloride can be prepared using various methods, with the thin-film hydration method being common.[2]

Protocol for Thin-Film Hydration:

-

Dissolve DSTAP chloride and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least one hour to remove residual solvent.

-

Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated) by vortexing or sonication. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[9]

-

To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicles can be subjected to extrusion through polycarbonate membranes of a defined pore size or further sonication.[9]

Characterization of DSTAP Chloride-Containing Liposomes

Once prepared, it is essential to characterize the liposomes to ensure they meet the required specifications.

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to determine the surface charge of the liposomes, which is crucial for their interaction with nucleic acids and cell membranes.

-

Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes is quantified after separating the free drug from the liposomes, typically by size exclusion chromatography or dialysis.

-

Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Cellular Interactions and Uptake

The cationic nature of DSTAP chloride plays a pivotal role in the cellular uptake of LNP formulations.

Mechanism of Cellular Uptake

The positively charged surface of DSTAP chloride-containing liposomes facilitates electrostatic interactions with the negatively charged cell surface, promoting cellular uptake.[10][11] The primary mechanism of internalization for such cationic lipoplexes (lipid-nucleic acid complexes) is endocytosis.[10][12]

The main endocytic pathways involved are:

-

Clathrin-mediated endocytosis: A common pathway for the uptake of nanoparticles.[11]

-

Caveolae-mediated endocytosis: Another pathway for cellular entry.[11]

-

Macropinocytosis: The engulfment of larger amounts of extracellular fluid and particles.[11]

Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm. The "proton sponge" effect, often attributed to ionizable cationic lipids, is less relevant for permanently charged lipids like DSTAP chloride. Instead, it is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[10]

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct modulation of intracellular signaling pathways by DSTAP chloride itself. Its primary role is understood to be facilitating the delivery of its cargo, which then elicits a biological response. The effect on signaling pathways is therefore dependent on the nature of the encapsulated therapeutic agent.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Liposome Preparation and Characterization

Caption: Workflow for preparing and characterizing DSTAP chloride liposomes.

Cellular Uptake Pathway of Cationic Liposomes

Caption: Cellular uptake of DSTAP chloride-containing lipoplexes.

Conclusion

DSTAP chloride is a valuable cationic lipid for the formulation of non-viral gene delivery systems. Its key physicochemical properties, particularly its permanent positive charge and saturated lipid tails, contribute to the formation of stable LNPs capable of efficiently binding and delivering nucleic acids into cells. While a foundational understanding of its properties exists, further research to quantify specific parameters such as solubility and melting point, and to elucidate any direct interactions with cellular signaling pathways, will enable more precise and effective design of advanced drug delivery platforms. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and developers working with this important excipient.

References

- 1. kyforabio.com [kyforabio.com]

- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 8. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. liposomes.ca [liposomes.ca]

- 11. Cationic liposome - Wikipedia [en.wikipedia.org]

- 12. dovepress.com [dovepress.com]

DSTAP chloride critical micelle concentration

An In-depth Technical Guide to the Critical Micelle Concentration of DSTAP Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to DSTAP Chloride and Micellization

DSTAP chloride is an amphipathic molecule, possessing a hydrophilic trimethylammonium headgroup and two hydrophobic stearoyl acyl chains. This dual nature drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. Below the CMC, DSTAP chloride exists predominantly as monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form micelles, in which the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups form the outer corona, interacting with the surrounding water.

The determination of the CMC is paramount for several reasons:

-

Formulation Development: Knowledge of the CMC is essential for preparing stable and reproducible LNP formulations.

-

Drug Loading: The micellar core provides a reservoir for hydrophobic drugs, and understanding the CMC helps in optimizing drug solubilization and encapsulation.

-

Biocompatibility and Toxicity: The monomer-micelle equilibrium can influence the interaction of the lipid with biological membranes and proteins, thereby affecting its biocompatibility and potential toxicity.

Experimental Methodologies for CMC Determination

Several biophysical techniques can be employed to determine the CMC of surfactants like DSTAP chloride. These methods rely on detecting a distinct change in a physical property of the solution as a function of the surfactant concentration, which corresponds to the onset of micelle formation.

Surface Tensiometry

Principle: Surface tensiometry is a classic and direct method for CMC determination. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension reaches a plateau. The CMC is identified as the concentration at which this break in the surface tension plot occurs.

Experimental Protocol:

-

Preparation of DSTAP Chloride Solutions: A series of aqueous solutions of DSTAP chloride with varying concentrations are prepared using deionized water or a suitable buffer. It is crucial to ensure the complete dissolution of the lipid, which may require gentle heating and sonication.

-

Instrumentation: A tensiometer, such as a pendant drop or Du Noüy ring tensiometer, is used. The instrument should be calibrated and the platinum ring or needle must be thoroughly cleaned before each measurement.

-

Measurement: For each concentration, the surface tension is measured at a constant temperature. Sufficient time should be allowed for the system to reach equilibrium.

-

Data Analysis: The surface tension values are plotted against the logarithm of the DSTAP chloride concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Workflow for Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Upon micelle formation, the hydrophobic probe partitions into the nonpolar micellar core. This change in the microenvironment leads to a shift in the fluorescence emission spectrum or a change in the fluorescence intensity or anisotropy.

Experimental Protocol:

-

Probe and Surfactant Preparation: A stock solution of the fluorescent probe (e.g., pyrene in methanol) is prepared. A series of DSTAP chloride solutions are prepared, and a small, constant aliquot of the probe stock solution is added to each.

-

Incubation: The solutions are incubated to allow for the partitioning of the probe into any micelles that may have formed.

-

Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored. For DPH, fluorescence anisotropy is measured.

-

Data Analysis: A plot of the I1/I3 ratio (for pyrene) or fluorescence anisotropy (for DPH) versus the logarithm of the DSTAP chloride concentration is generated. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Workflow for Fluorescence Spectroscopy

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with micelle formation and dilution. When a concentrated solution of DSTAP chloride is titrated into an aqueous solution, the initial injections result in the dilution of monomers, which is associated with a small heat change. As the concentration in the cell approaches and surpasses the CMC, the injected lipid molecules form micelles, leading to a significant change in the heat of reaction. The CMC is identified as the concentration at which this transition occurs.

Experimental Protocol:

-

Sample Preparation: A solution of DSTAP chloride at a concentration well above its expected CMC is prepared in the injection syringe. The sample cell is filled with deionized water or the corresponding buffer.

-

Instrumentation: An isothermal titration calorimeter is equilibrated at the desired temperature.

-

Titration: The concentrated DSTAP chloride solution is injected into the sample cell in a series of small, precisely controlled aliquots. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat per injection is plotted against the total DSTAP chloride concentration in the cell. The resulting titration curve will show a characteristic shape with a clear transition at the CMC. The data can be fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔH_mic).

Workflow for Isothermal Titration Calorimetry

Caption: Workflow for CMC determination using isothermal titration calorimetry.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Physicochemical Properties of DSTAP Chloride Micelles

| Parameter | Symbol | Expected Value Range | Method of Determination |

| Critical Micelle Concentration | CMC | µM - mM | Surface Tensiometry, Fluorescence, ITC |

| Aggregation Number | N_agg | 50 - 150 | Fluorescence Quenching, Light Scattering |

| Surface Tension at CMC | γ_CMC | 30 - 45 mN/m | Surface Tensiometry |

| Enthalpy of Micellization | ΔH_mic | -10 to 10 kJ/mol | Isothermal Titration Calorimetry |

| Gibbs Free Energy of Micellization | ΔG_mic | -20 to -40 kJ/mol | Calculated from CMC |

| Entropy of Micellization | ΔS_mic | > 0 J/(mol·K) | Calculated from ΔG_mic and ΔH_mic |

Note: The expected value ranges are based on data for similar cationic surfactants and should be determined experimentally for DSTAP chloride.

Signaling Pathways and Logical Relationships

The self-assembly of DSTAP chloride into micelles is a fundamental physicochemical process that precedes its function in biological systems, such as gene delivery. The following diagram illustrates the logical relationship between the concentration of DSTAP chloride and its aggregation state.

Logical Diagram of DSTAP Chloride Aggregation

Caption: Relationship between DSTAP chloride concentration and its physical state.

Conclusion

The critical micelle concentration is a cornerstone parameter in the characterization of DSTAP chloride for its application in drug delivery. This technical guide has outlined the primary experimental methodologies—surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry—for the accurate determination of the CMC. By following the detailed protocols and data analysis frameworks provided, researchers can obtain reliable and reproducible data on the self-assembly behavior of DSTAP chloride. This knowledge is indispensable for the rational design and optimization of novel lipid-based nanoparticle systems for therapeutic applications.

References

An In-depth Technical Guide on the Charge Density of DSTAP Chloride in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the charge density of 1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride) in an aqueous environment. While direct experimental measurement of the intrinsic charge density of an isolated DSTAP chloride molecule is not extensively documented in publicly available literature, this guide synthesizes foundational principles and analogous data to offer a thorough understanding. DSTAP chloride is a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids and other therapeutic agents.[1] Its positive charge is fundamental to its function, facilitating interaction with negatively charged biomolecules and cell membranes.[1]

This document will delve into the theoretical basis of charge density for cationic lipids, present methodologies for its determination in lipid assemblies, and provide quantitative data for DSTAP chloride and structurally similar lipids. Experimental protocols and conceptual workflows are detailed to equip researchers with the necessary knowledge for their work with this important excipient.

Introduction to DSTAP Chloride

DSTAP chloride is a cationic lipid characterized by a quaternary ammonium headgroup, which imparts a permanent positive charge, and two saturated 18-carbon stearoyl tails.[1] It is an analogue of the well-studied cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane chloride), with the key difference being the saturation of its lipid tails, in contrast to the unsaturated oleoyl tails of DOTAP.[1] This structural variance influences the packing of the lipids within a bilayer and can affect the physicochemical properties of the resulting nanoparticles. The cationic nature of DSTAP chloride is crucial for its application in drug delivery, as it enables the encapsulation of negatively charged cargo like DNA and RNA through electrostatic interactions and promotes fusion with the negatively charged cell membranes for intracellular delivery.[1]

Theoretical Framework for Charge Density

The charge of a DSTAP chloride molecule in an aqueous solution is localized at its trimethylammonium headgroup. This quaternary amine is permanently protonated across a wide physiological pH range, carrying a fundamental positive charge (+1e). The chloride ion acts as the counterion.

The concept of "charge density" can be considered in two main contexts:

-

Molecular Charge Density: This refers to the distribution of electron density within a single DSTAP chloride molecule. This can be computationally modeled using quantum chemistry methods to visualize the electrostatic potential surface of the molecule.[2][3][4] Such models would illustrate a high concentration of positive charge around the nitrogen atom of the headgroup.

-

Surface Charge Density (σ): In the context of lipid assemblies like micelles or liposomes, surface charge density is a more practical and experimentally accessible parameter. It is defined as the total charge per unit area of the lipid assembly's surface. For a liposome composed of DSTAP chloride and a neutral lipid, the surface charge density would depend on the molar ratio of the two lipids and the area per lipid molecule.

The relationship between surface potential (such as the experimentally measurable zeta potential, ζ) and surface charge density (σ) can be described by the Gouy-Chapman theory for a charged surface in an electrolyte solution.[5][6][7] For a symmetric electrolyte, the relationship is given by:

σ = √(8 * ε₀ * εᵣ * k * T * n) * sinh(z * e * ζ / (2 * k * T))

Where:

-

ε₀ is the permittivity of free space

-

εᵣ is the dielectric constant of the medium

-

k is the Boltzmann constant

-

T is the absolute temperature

-

n is the ion concentration of the electrolyte

-

z is the valency of the ions

-

e is the elementary charge

-

ζ is the zeta potential

This equation allows for the estimation of surface charge density from zeta potential measurements.[8][9]

Quantitative Data

Direct quantitative data for the charge density of a single DSTAP chloride molecule is not available in the reviewed literature. However, data for related physicochemical properties of DSTAP chloride and similar cationic lipids are presented below.

Table 1: Physicochemical Properties of DSTAP Chloride and Related Cationic Lipids

| Property | Value | Lipid | Conditions | Source |

| Molecular Weight | 702.57 g/mol | DSTAP chloride | - | [1][10][11] |

| Molecular Formula | C₄₂H₈₄ClNO₄ | DSTAP chloride | - | [1][10][11] |

| Molecular Weight | 698.54 g/mol | DOTAP chloride | - | [12][13][14][15] |

| Molecular Formula | C₄₂H₈₀ClNO₄ | DOTAP chloride | - | [12][13][14][15] |

| Critical Micelle Concentration (CMC) | 0.016 M | Dodecyltrimethylammonium bromide | Water, 25°C | [13][16] |

| Critical Micelle Concentration (CMC) | 0.00092 M | Hexadecyltrimethylammonium bromide | Water, 25°C | [13][16] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form. It is an important characteristic of amphiphilic molecules like DSTAP chloride. Several methods can be employed for its determination:

-

Surface Tension Measurement: The surface tension of a solution containing a surfactant decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Protocol: Prepare a series of aqueous solutions of DSTAP chloride with varying concentrations. Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring method). Plot surface tension as a function of the logarithm of the DSTAP chloride concentration. The point of inflection in the curve, where the surface tension begins to plateau, corresponds to the CMC.[17][18]

-

-

Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles have a lower mobility than the individual ions.

-

Protocol: Prepare a series of DSTAP chloride solutions of different concentrations in deionized water. Measure the electrical conductivity of each solution using a conductivity meter. Plot the conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[17][19]

-

-

Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment.

-

Protocol: Prepare DSTAP chloride solutions of varying concentrations containing a constant, low concentration of pyrene. Measure the fluorescence emission spectrum of each solution. In an aqueous environment, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of certain vibronic bands in its emission spectrum. Plot this intensity ratio against the DSTAP chloride concentration. The concentration at which a sharp change in the ratio is observed indicates the CMC.[17][20]

-

Determination of Zeta Potential and Surface Charge Density of Liposomes

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of colloidal dispersions. It can be used to estimate the surface charge density.

-

Protocol for Zeta Potential Measurement:

-

Liposome Preparation: Prepare liposomes containing DSTAP chloride, often in combination with a neutral helper lipid like DOPC, using methods such as thin-film hydration followed by sonication or extrusion.

-

Sample Preparation: Dilute the liposome suspension in an appropriate aqueous buffer (e.g., phosphate-buffered saline) to a suitable concentration for measurement.

-

Measurement: Use a zeta potential analyzer, which typically employs electrophoretic light scattering (ELS). An electric field is applied to the sample, causing the charged liposomes to move towards the oppositely charged electrode. The velocity of this movement is measured using a laser Doppler anemometer. The instrument's software then calculates the zeta potential from the electrophoretic mobility using the Henry equation.[21]

-

-

Calculation of Surface Charge Density: Once the zeta potential is determined, the surface charge density (σ) can be calculated using the Gouy-Chapman equation as described in Section 3.0.[8][9]

Visualizations

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Caption: From Zeta Potential to Surface Charge Density.

Conclusion

This technical guide has provided a detailed examination of the charge density of DSTAP chloride in aqueous solutions, a critical parameter for its application in drug delivery systems. While a discrete value for the intrinsic molecular charge density is not experimentally defined, the foundational positive charge of its quaternary ammonium headgroup is the key determinant of its function. The more practically relevant concept of surface charge density in lipid assemblies has been discussed in detail, along with the theoretical framework and experimental protocols for its determination. The provided data tables and workflows offer valuable resources for researchers working with DSTAP chloride and other cationic lipids, enabling a more informed approach to the design and characterization of lipid-based drug delivery vehicles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. computational chemistry - Possible to Calculate Electronic Charge Distributions/Densities for Organic Molecules? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Charge density analysis for crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. biophysics.org [biophysics.org]

- 6. scribd.com [scribd.com]

- 7. Double layer (surface science) - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Michael Thomas Flanagan's Java Scientific Library: Gouy Chapman Stern Potentials [ee.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. kyforabio.com [kyforabio.com]

- 14. DOTAP(chloride salt) 1,2-dioleoyl-3-trimethylammonium-propane (chloride salt) [en.highfine.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 18. biolinscientific.com [biolinscientific.com]

- 19. justagriculture.in [justagriculture.in]

- 20. agilent.com [agilent.com]

- 21. Zeta potential - Wikipedia [en.wikipedia.org]

The Significance and Thermal Dynamics of DSTAP Chloride in Advanced Drug Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, cationic lipids play a pivotal role, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as nucleic acids and small molecule drugs. Among these, 1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride) has emerged as a significant component due to its unique physicochemical properties. A critical parameter governing the functionality of DSTAP chloride-containing liposomes is its gel-to-liquid crystalline phase transition temperature (Tm). This technical guide provides a comprehensive overview of the phase transition temperature of DSTAP chloride, its significance in drug delivery, detailed experimental protocols for its determination, and the underlying mechanisms of action.

Physicochemical Properties of DSTAP Chloride

DSTAP chloride is a double-chain cationic lipid characterized by a quaternary ammonium headgroup and two saturated 18-carbon stearoyl acyl chains. These structural features impart a high phase transition temperature, influencing the rigidity and stability of the lipid bilayer. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of DSTAP Chloride

| Property | Value | Reference |

| Chemical Name | 1,2-distearoyl-3-trimethylammonium-propane chloride | [1] |

| Synonyms | DSTAP, CDESA | |

| Molecular Formula | C₄₂H₈₄ClNO₄ | |

| Molecular Weight | 702.57 g/mol | |

| Phase Transition Temperature (Tm) | Approximately 55 °C | (Estimated from DSC thermogram) |

| Acyl Chains | 2 x C18:0 (Stearoyl) | |

| Headgroup | Trimethylammonium | |

| Charge | Cationic |

The Gel-to-Liquid Crystalline Phase Transition

The phase transition of a lipid bilayer is a thermotropic event where the lipid acyl chains transform from a tightly packed, ordered gel state (Lβ') to a more fluid, disordered liquid crystalline state (Lα). This transition is characterized by a specific temperature, the phase transition temperature (Tm).

Significance of the Phase Transition Temperature in Drug Delivery

The phase transition temperature is a critical determinant of a liposome's behavior in vivo and its efficacy as a drug delivery vehicle.

-

Membrane Permeability and Drug Release: At temperatures below the Tm, the lipid bilayer is in the rigid gel phase, which minimizes drug leakage and enhances the stability of the formulation during circulation. As the temperature approaches and surpasses the Tm, the membrane becomes more fluid and permeable, facilitating the release of the encapsulated drug.[2] This property is the cornerstone of thermosensitive liposomes (TSLs) , which are designed to release their payload at specific sites where hyperthermia is induced (e.g., tumor tissues).

-

Liposome Stability: A higher Tm, as is the case with DSTAP chloride due to its long, saturated acyl chains, contributes to the formation of more stable and less leaky liposomes at physiological temperatures (37 °C).

-

Cellular Interaction and Fusion: The fluidity of the liposomal membrane can influence its interaction with cell membranes, affecting cellular uptake and endosomal escape.

The use of lipids with a high Tm like DSTAP chloride is particularly advantageous in the design of TSLs. When combined with local hyperthermia, these liposomes can achieve rapid and targeted drug release, maximizing the therapeutic effect at the desired site while minimizing systemic toxicity.[3]

Experimental Determination of Phase Transition Temperature

Several biophysical techniques can be employed to determine the phase transition temperature of lipids and liposomes. Differential Scanning Calorimetry (DSC) is the most direct and widely used method.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The phase transition of a lipid bilayer is an endothermic event that can be precisely measured.

4.1.1 Materials and Equipment

-

DSTAP chloride

-

Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Chloroform or a suitable organic solvent

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Differential Scanning Calorimeter with hermetic aluminum pans

4.1.2 Procedure

-

Lipid Film Hydration:

-

Dissolve a known amount of DSTAP chloride in chloroform in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing at a temperature above the expected Tm (e.g., 60-65 °C) to form multilamellar vesicles (MLVs).

-

-

Liposome Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using an extruder heated to a temperature above the Tm.

-

-

DSC Sample Preparation:

-

Accurately weigh a precise amount of the liposome suspension (e.g., 10-20 µL) into a hermetic aluminum DSC pan.

-

Seal the pan to prevent any evaporation during the experiment.

-

Prepare a reference pan containing the same volume of the corresponding buffer.

-

-

DSC Analysis:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25 °C).

-

Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) to a final temperature well above the Tm (e.g., 70 °C).

-

Record the differential heat flow as a function of temperature.

-

Perform at least two heating and cooling cycles to ensure the reproducibility of the thermogram.

-

4.1.3 Data Analysis

The resulting DSC thermogram will show an endothermic peak. The temperature at the apex of this peak is taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Below is a DOT script for a Graphviz diagram illustrating the DSC experimental workflow.

Mechanism of Thermo-responsive Drug Release

The therapeutic potential of TSLs formulated with high-Tm lipids like DSTAP chloride is realized through the mechanism of temperature-triggered drug release.

At physiological temperature (37 °C), which is below the Tm of DSTAP chloride, the liposome membrane is in a stable gel phase, ensuring minimal drug leakage during circulation. Upon reaching the target site, such as a tumor, localized hyperthermia is applied, raising the temperature to above the Tm. This temperature increase induces the phase transition to the liquid crystalline state. The transition is associated with an increase in the lateral spacing between lipid molecules and the formation of transient pores and defects in the bilayer, leading to a rapid and substantial release of the encapsulated drug.[2]

The following DOT script generates a diagram illustrating this mechanism.

Conclusion

The phase transition temperature of DSTAP chloride is a fundamental property that dictates its utility in the formulation of stable and stimuli-responsive drug delivery systems. Its high Tm of approximately 55 °C makes it an excellent candidate for the development of thermosensitive liposomes, which can provide spatially and temporally controlled drug release when combined with localized hyperthermia. A thorough understanding and accurate determination of this parameter, primarily through techniques like DSC, are essential for the rational design and optimization of advanced lipid-based nanomedicines. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to harness the potential of DSTAP chloride in next-generation therapeutics.

References

- 1. polysciences.com [polysciences.com]

- 2. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of DSTAP Chloride for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride), a cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) used in research and drug development for the delivery of nucleic acids.

Introduction to DSTAP Chloride

DSTAP chloride is a cationic lipid and a saturated analog of the widely used DOTAP chloride. It features two C18 saturated stearoyl tails, which contribute to the rigidity and stability of the lipid bilayers in LNPs.[1] The positively charged trimethylammonium headgroup facilitates the encapsulation of negatively charged genetic material, such as mRNA, siRNA, and DNA, and promotes interaction with the negatively charged cell membrane, initiating cellular uptake.[1][2]

Molecular Structure:

Synthesis of DSTAP Chloride

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,2-distearoyl-3-dimethylaminopropane (DSTAP-NMe2)

This step involves the esterification of 3-(dimethylamino)-1,2-propanediol with stearoyl chloride.

-

Materials:

-

3-(dimethylamino)-1,2-propanediol

-

Stearoyl chloride

-

Anhydrous pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or chloroform (as solvent)

-

Argon or Nitrogen gas for inert atmosphere

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-(dimethylamino)-1,2-propanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add stearoyl chloride (2.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine, DSTAP-NMe2.

-

Step 2: Quaternization to form DSTAP chloride

This step involves the reaction of the tertiary amine intermediate with methyl chloride.[7][8][9][10]

-

Materials:

-

1,2-distearoyl-3-dimethylaminopropane (DSTAP-NMe2)

-

Methyl chloride (gas or condensed liquid)

-

Anhydrous solvent (e.g., chloroform, acetonitrile, or neat)

-

Pressure-rated reaction vessel

-

-

Procedure:

-

Dissolve the crude DSTAP-NMe2 in a minimal amount of anhydrous solvent in a pressure-rated vessel. Alternatively, the reaction can be performed neat.[7]

-

Seal the vessel and introduce methyl chloride at a pressure of 10-50 bar.

-

Heat the reaction mixture to 50-100 °C for 24-48 hours. The reaction progress can be monitored by the decrease in pressure.

-

After the reaction is complete, cool the vessel to room temperature and cautiously vent the excess methyl chloride.

-

The resulting product is crude DSTAP chloride.

-

Experimental Workflow for DSTAP Chloride Synthesis

Caption: A logical workflow for the two-step synthesis of DSTAP chloride.

Purification of DSTAP Chloride

Purification of the crude DSTAP chloride is essential to remove unreacted starting materials, by-products, and residual solvents. A combination of purification techniques may be necessary to achieve high purity suitable for research applications.

Experimental Protocol: Purification

1. Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.

-

Potential Solvent Systems:

-

Procedure:

-

Dissolve the crude DSTAP chloride in a minimal amount of a suitable hot solvent or solvent mixture.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the crystals under vacuum to obtain purified DSTAP chloride.

-

2. Column Chromatography

For higher purity, silica gel column chromatography can be employed.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethanol). The polarity of the mobile phase is gradually increased to elute the desired compound.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude DSTAP chloride in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified DSTAP chloride.

-

Purification Workflow

Caption: A typical purification workflow for DSTAP chloride.

Analytical Characterization and Data

Thorough analytical characterization is required to confirm the identity, purity, and quality of the synthesized DSTAP chloride.

| Analytical Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should show characteristic peaks corresponding to the stearoyl chains, the propane backbone, and the trimethylammonium headgroup. The integration of the peaks can be used to assess purity. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | The mass spectrum should show a molecular ion peak corresponding to the DSTAP cation (C₄₂H₈₄NO₄⁺). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed. HPLC coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for lipids lacking a chromophore.[1][3][13][14][15] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for C-H (alkyl), C=O (ester), and C-N bonds should be present. |

| Elemental Analysis | Determination of the elemental composition (C, H, N). | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the molecular formula C₄₂H₈₄ClNO₄. |

Mechanism of Action: LNP Formation and Cellular Uptake

DSTAP chloride does not have a signaling pathway in the traditional sense. Its primary function is as a structural component of LNPs to facilitate the delivery of nucleic acids into cells.

LNP Formation and Nucleic Acid Encapsulation

The formation of LNPs is typically achieved through rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo.[16][17][18][19][20]

Caption: The process of LNP formation and nucleic acid encapsulation.

Cellular Uptake and Endosomal Escape

The positively charged surface of the DSTAP-containing LNPs facilitates interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.[2][21][22][23][24]

Caption: The cellular uptake and endosomal escape of DSTAP-LNPs.

Once inside the endosome, the lower pH can lead to the protonation of other components of the LNP or interactions that destabilize the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm where it can exert its biological effect.

Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of DSTAP chloride for research purposes. By leveraging established chemical principles for analogous cationic lipids, researchers can produce high-purity DSTAP chloride for the development of effective LNP-based delivery systems. The provided protocols and workflows serve as a valuable resource for scientists and professionals in the field of drug delivery and gene therapy.

References

- 1. Analysis of cationic liposomes by reversed-phase HPLC with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kyforabio.com [kyforabio.com]

- 3. lcms.cz [lcms.cz]

- 4. tandfonline.com [tandfonline.com]

- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds | MDPI [mdpi.com]

- 7. US5491240A - Quaternary compound of a tertiary amine and methyl chloride - Google Patents [patents.google.com]

- 8. PROCESS FOR THE CONTINUOUS QUATERNISATION OF TERTIARY AMINES WITH AN ALKYL HALIDE - Patent 1456168 [data.epo.org]

- 9. US20050020474A1 - Process for the continuous quaternisation of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 10. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation - Inside Therapeutics [insidetx.com]

- 17. Mechanistic Modeling of Lipid Nanoparticle Formation for the Delivery of Nucleic Acid Therapeutics [arxiv.org]

- 18. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. カチオン性脂質/オリゴマー複合体の調製手順-Avanti® Polar Lipids [sigmaaldrich.com]

- 20. avantiresearch.com [avantiresearch.com]

- 21. Enhanced target cell specificity and uptake of lipid nanoparticles using RNA aptamers and peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. liposomes.ca [liposomes.ca]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of Stearoyl Chains in DSTAP Chloride's Interaction with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-3-trimethylammonium-propane chloride (DSTAP chloride) is a cationic lipid of significant interest in the field of drug delivery, particularly for the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies. Its unique properties, largely dictated by its molecular structure, govern its interaction with lipid bilayers and subsequent biological activity. This technical guide delves into the critical role of DSTAP chloride's saturated stearoyl chains in mediating its interaction with lipid membranes, providing a comprehensive overview of the biophysical principles, experimental methodologies, and potential implications for drug development.

The defining characteristic of DSTAP chloride is the presence of two C18 saturated acyl chains (stearoyl chains). This feature distinguishes it from other commonly used cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), which possesses unsaturated oleoyl chains. This seemingly subtle difference in saturation has profound consequences for the lipid's packing within a bilayer, influencing membrane fluidity, stability, and, ultimately, its efficacy as a delivery vehicle.

The Influence of Stearoyl Chains on Lipid Bilayer Properties

The long, saturated nature of DSTAP's stearoyl chains promotes tighter packing and stronger van der Waals interactions between adjacent lipid molecules within a bilayer. This leads to a more ordered and rigid membrane structure compared to bilayers containing unsaturated lipids.

Quantitative Analysis of Membrane Properties

The biophysical properties of lipid bilayers containing DSTAP chloride have been investigated using various techniques. The data presented below summarizes key findings that highlight the impact of the stearoyl chains.

| Parameter | Lipid Composition | Method | Key Finding | Reference |

| Phase Transition Temperature (Tm) | DSTAP Liposomes | Differential Scanning Calorimetry (DSC) | Tm = 49 °C | [1] |

| Lipid 1 (s-s) Liposomes | Differential Scanning Calorimetry (DSC) | Tm = 34 °C | [1] | |

| Membrane Rigidity | Lipid 2 (DSTAP analogue) Liposomes | Fluorescence Anisotropy (DPH probe) | High anisotropy values (0.32-0.25) across 15-60 °C, indicating high rigidity. | [1] |

| Lipid 1 (unsaturated analogue) Liposomes | Fluorescence Anisotropy (DPH probe) | Clear midpoint transition at 34 °C, indicating lower rigidity. | [1] | |

| Lipid Packing | Stearic Acid in Phospholipid Monolayer | Langmuir Monolayer | Decreases area per lipid, indicating tighter packing and increased rigidity. | [2] |

| Oleic Acid in Phospholipid Monolayer | Langmuir Monolayer | Increases area per lipid, indicating looser packing and increased fluidity. | [2] |

Note: Lipid 1 and Lipid 2 in the cited study are cationic lipids that differ in the orientation of the linker between the headgroup and the hydrophobic tails, with Lipid 2 being structurally analogous to DSTAP in terms of its saturated acyl chains leading to higher rigidity.[1]

Experimental Methodologies

Understanding the interaction of DSTAP chloride with lipid bilayers requires a suite of biophysical techniques. Below are detailed protocols for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is particularly useful for determining the phase transition temperature (Tm) of lipid bilayers, which provides insights into membrane fluidity and the effects of incorporated molecules.

Protocol for DSC Analysis of Liposomes:

-

Liposome Preparation:

-

Prepare a thin film of the desired lipid composition (e.g., pure DSTAP or a mixture with other lipids) by evaporating the organic solvent under a stream of nitrogen gas.

-

Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the expected Tm of the lipids.

-

To obtain unilamellar vesicles, the hydrated lipid dispersion can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

-

-

DSC Measurement:

-

Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

-

Use the same buffer as a reference in the reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Heat the sample at a constant rate (e.g., 1-5 °C/min) over a defined temperature range that encompasses the phase transition.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

The phase transition is observed as an endothermic peak in the DSC thermogram.

-

The temperature at the peak maximum is the phase transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted rotational motion and thus a more ordered or rigid membrane environment. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.

Protocol for Fluorescence Anisotropy Measurement:

-

Liposome and Probe Preparation:

-

Prepare liposomes as described in the DSC protocol.

-

Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol).

-

Add a small aliquot of the probe solution to the liposome suspension while vortexing to ensure uniform incorporation. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Incubate the mixture in the dark to allow for complete partitioning of the probe into the lipid bilayers.

-

-

Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

-

Set the excitation and emission wavelengths appropriate for the probe (for DPH, typically λex ≈ 350 nm and λem ≈ 430 nm).

-

Measure the fluorescence intensities with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

-

-

Temperature-Dependent Studies:

-

Measurements can be performed over a range of temperatures to determine the effect of temperature on membrane fluidity and to identify phase transitions.

-

Langmuir Monolayer Technique

The Langmuir-Blodgett trough is used to form and study monomolecular films at the air-water interface. This technique allows for precise control of the molecular packing density and provides insights into the interactions between lipid molecules.

Protocol for Langmuir Monolayer Studies:

-

Preparation:

-

Clean the Langmuir trough and barriers meticulously.

-

Fill the trough with a suitable aqueous subphase (e.g., ultrapure water or buffer).

-

Prepare a solution of the lipid (e.g., DSTAP) in a volatile, water-immiscible organic solvent (e.g., chloroform).

-

-

Monolayer Formation:

-

Using a microsyringe, carefully deposit a known amount of the lipid solution onto the subphase surface.

-

Allow the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barriers.

-

Simultaneously measure the surface pressure (π) as a function of the area per molecule (A).

-

The resulting π-A isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the packing of the lipid molecules.

-

-

Data Analysis:

-

The limiting molecular area can be determined by extrapolating the steepest part of the isotherm to zero surface pressure.

-

The compressibility modulus (C_s⁻¹) can be calculated to quantify the elasticity of the monolayer in different phases.

-

Signaling Pathways and Cellular Interactions

While direct evidence linking DSTAP chloride's stearoyl chains to specific signaling pathways is still emerging, the biophysical properties they confer on lipid bilayers have clear implications for cellular interactions. Cationic lipids, in general, are known to activate intracellular signaling cascades, often recognized by the cell as a danger signal.[3][4]

The increased rigidity and order imparted by stearoyl chains can influence several cellular processes:

-

Membrane Fusion and Endosomal Escape: The fusogenic properties of a lipid nanoparticle are critical for the release of its cargo into the cytoplasm. The rigidity of DSTAP-containing membranes may influence the kinetics and efficiency of fusion with endosomal membranes.

-

Protein Interactions: The lipid environment can modulate the conformation and function of membrane-associated proteins. The ordered nature of DSTAP-rich domains could influence the recruitment and activity of proteins involved in cellular uptake and signaling.

-

Innate Immune Recognition: The physical state of the lipid carrier can be sensed by components of the innate immune system. Cationic lipids have been shown to activate Toll-like receptors (TLRs) and the NLRP3 inflammasome.[4][5] The tight packing of stearoyl chains may create specific patterns recognized by these receptors.

Caption: Influence of DSTAP's stearoyl chains on bilayer properties and cellular events.

Conclusion

The stearoyl chains of DSTAP chloride are fundamental determinants of its interaction with lipid bilayers. Their saturated nature drives the formation of ordered, rigid membrane domains, which in turn influences critical aspects of its function as a drug delivery vehicle, from nanoparticle stability to cellular uptake and potential immunomodulatory effects. A thorough understanding of these structure-function relationships, gained through the application of the biophysical techniques outlined in this guide, is essential for the rational design and optimization of next-generation lipid-based therapeutics. Further research is warranted to elucidate the specific signaling pathways that are modulated by the unique biophysical properties of DSTAP-containing membranes.

References

An In-depth Technical Guide to the Cationic Headgroup of DSTAP Chloride for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic headgroup of 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) chloride, a key component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. This document delves into the physicochemical properties, structural significance, and functional role of the DSTAP headgroup, offering valuable insights for the development of nucleic acid therapeutics and other drug modalities.

Introduction to DSTAP Chloride: A Saturated Cationic Lipid

DSTAP chloride is a synthetic cationic lipid that plays a crucial role in the formation and efficacy of lipid-based drug delivery systems.[1][2][3] Structurally, it is an analogue of the well-known cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), with the distinguishing feature being the saturation of its lipid tails. DSTAP possesses two 18-carbon stearoyl acyl chains, which are fully saturated, in contrast to the monounsaturated oleoyl chains of DOTAP. This seemingly subtle difference in lipid tail saturation has significant implications for the physicochemical properties and performance of the resulting lipid nanoparticles.

The primary application of DSTAP chloride is in the formulation of LNPs, which are effective carriers for negatively charged molecules such as siRNA, mRNA, and plasmid DNA. The cationic nature of DSTAP facilitates the encapsulation of these nucleic acids and plays a pivotal role in their intracellular delivery.

The Cationic Headgroup: Structure and Physicochemical Properties

The defining feature of DSTAP chloride is its trimethylammonium headgroup. This quaternary ammonium cation is responsible for the permanent positive charge of the lipid, a key characteristic that governs its function in drug delivery.

Chemical Structure

The chemical structure of the DSTAP chloride headgroup is a trimethylammonium group attached to the propane backbone.

References

The Advent and Application of DSTAP Chloride in Lipid-Based Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSTAP chloride (1,2-distearoyl-3-trimethylammonium-propane chloride) has emerged as a significant cationic lipid in the field of lipid research and drug delivery. As an analogue of the widely used DOTAP, DSTAP chloride distinguishes itself with its saturated distearoyl lipid tails, a structural feature that influences the physicochemical properties and biological activity of its lipid nanoparticle (LNP) formulations. This technical guide provides an in-depth exploration of the discovery, history, and core applications of DSTAP chloride in lipid research. It details experimental protocols for the preparation and characterization of DSTAP-containing liposomes, presents available quantitative data on their performance, and elucidates the key signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of advanced lipid-based delivery systems.

Discovery and Historical Context

The development of DSTAP chloride is rooted in the broader history of cationic lipids, which began with the pioneering work on liposomes in the 1960s. The initial discovery of these vesicular structures by Alec Bangham laid the groundwork for their use as drug delivery vehicles. The subsequent evolution of "cationic liposomes" in the late 1980s and early 1990s revolutionized the field of gene therapy by providing a non-viral method for delivering nucleic acids into cells.

DSTAP chloride, a second-generation cationic lipid, was developed as an alternative to existing transfection reagents. While the precise date and individuals behind its initial synthesis are not extensively documented in publicly available literature, its emergence is part of a larger effort to synthesize and screen a variety of cationic lipids with modified hydrophobic domains to improve transfection efficiency and reduce cytotoxicity. As an analogue of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane chloride), DSTAP chloride's key innovation lies in the substitution of DOTAP's unsaturated oleoyl chains with saturated stearoyl chains. This seemingly subtle modification has significant implications for the rigidity and phase transition temperature of the lipid bilayer, which in turn affects the stability and fusogenicity of the resulting lipid nanoparticles.

Physicochemical Properties and Quantitative Data

The performance of DSTAP chloride in lipid-based formulations is intrinsically linked to its physicochemical characteristics. The presence of saturated distearoyl tails results in a higher phase transition temperature compared to its unsaturated counterpart, DOTAP. This leads to the formation of more rigid and stable liposomes at physiological temperatures.

The following tables summarize key quantitative data available for DSTAP chloride-containing lipid nanoparticles, primarily from comparative studies involving other cationic lipids.

Table 1: Physicochemical Characterization of DSTAP-based Lipoplexes